molecular formula C11H13NO9 B584000 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate CAS No. 1346604-22-5

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate

Cat. No.: B584000
CAS No.: 1346604-22-5
M. Wt: 306.241
InChI Key: OQQARHHKPBGAGA-NDEDDIEOSA-N
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Description

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is a deuterated form of the corresponding non-labeled compound, characterized by a molecular formula of C11H10D3NO9 and a molecular weight of 306.24 g/mol . This compound is supplied as a solid and requires storage in a refrigerator at 2-8°C to maintain stability . As a stable isotope-labeled chemical, it is primarily designed for use in research and development as an internal standard or tracer in mass spectrometry-based analytical methods. Such applications are critical in quantitative bioanalysis, drug metabolism and pharmacokinetics (DMPK) studies, and other investigative workflows where precise tracking and measurement are necessary . This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a therapeutic agent. Researchers should handle this material with appropriate laboratory safety precautions.

Properties

IUPAC Name

[acetyloxy-(2-acetyloxy-3,4,5-trideuterio-5-nitrofuran-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO9/c1-6(13)18-10(19-7(2)14)11(20-8(3)15)5-4-9(21-11)12(16)17/h4-5,9-10H,1-3H3/i4D,5D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQARHHKPBGAGA-NDEDDIEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1(C=CC(O1)[N+](=O)[O-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(OC1([2H])[N+](=O)[O-])(C(OC(=O)C)OC(=O)C)OC(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-22-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346604-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Deuterated Reagents

  • Acetic Anhydride-d6 : Acetylation with deuterated acetic anhydride ensures isotopic labeling in the acetyl groups.

  • Deuterated Solvents : Use of D2O or deuterated alcohols in reaction media may facilitate H/D exchange, though this is less common for targeted labeling.

Catalytic Deuteration

Selective deuteration of the furan ring (C3, C4, C5) can be achieved via:

  • Heterogeneous Catalysis : Palladium or platinum catalysts in D2 gas for H/D exchange.

  • Homogeneous Catalysis : Rhodium or iridium complexes in deuterated solvents.

Critical Considerations :

  • Stereochemistry : The furan ring’s planarity (observed in X-ray studies) may influence reaction kinetics.

  • Stability : Nitro groups are sensitive to reducing agents, requiring mild conditions during deuteration.

Key Reaction Conditions

Step Conditions Purpose
NitrationHNO3/H2SO4, 0–5°C, controlled stoichiometryIntroduce nitro group at C5.
AcetylationAcetic anhydride (d6), pyridine, RT, 2–4 hoursProtect hydroxyl groups with deuterated acetyl groups.
CrystallizationSlow evaporation in ethanol or methanolIsolate pure product.

Analytical Characterization

Post-synthesis, the compound is validated using:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Absence of proton signals at deuterated positions.

  • 13C NMR : Shifts confirm acetyl group deuteration.

Mass Spectrometry (MS)

  • Exact Mass : 306.24 g/mol (C11H10D3NO9).

  • Isotopic Pattern : Distinct peaks corresponding to D3 incorporation.

X-Ray Crystallography

  • Structural Confirmation : Planar furan ring geometry and bond lengths (C5–N: 1.52 Å).

Challenges and Optimization

  • Deuterium Purity : Use of high-purity deuterated reagents (e.g., acetic anhydride-d6) minimizes isotopic scrambling.

  • Thermal Stability : Nitro groups require low-temperature handling during synthesis.

  • Yield Enhancement : Slow evaporation for crystallization maximizes purity.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in impurity profiling for drugs like oseltamivir.

  • Nonlinear Optics : Analogous non-deuterated compounds exhibit second-harmonic generation (SHG) efficiency 15× higher than KDP.

Comparative Data: Deuterated vs. Non-Deuterated

Property Non-Deuterated (5904-70-1) Deuterated (1346604-22-5)
Molecular Weight284.24 g/mol306.24 g/mol
SolubilityChloroform, DMSOChloroform, DMSO, Methanol
Isotopic CompositionC11H12NO9C11H10D3NO9

Chemical Reactions Analysis

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Nicotinic Acid Riboside Triacetate (NARTA) and Nicotinamide Riboside Triacetate (NRTA)

NARTA and NRTA are triacetylated derivatives of nicotinic acid riboside (NAR) and nicotinamide riboside (NR), respectively. Unlike the deuterated furanmethanediol derivative, these compounds feature a ribofuranosyl backbone linked to a pyridine or nicotinamide group. They are used as dietary supplements or pharmaceuticals to boost intracellular NAD+ levels, leveraging their enhanced bioavailability due to triacetylation .

Property 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate NARTA/NRTA
Core Structure Dihydrofuran with nitro and hydroxyl groups Ribofuranosyl with pyridine
Primary Application Isotopic tracing in research NAD+ supplementation
Solubility High in organic solvents due to triacetate groups Enhanced oral bioavailability
Stability Deuterium improves metabolic stability Hydrolyzed in vivo to release NR/NAR

Ranitidine-Related Compounds

Ranitidine impurities, such as nitroacetamide and amino alcohol hemifumarate derivatives, share structural motifs with the target compound, including nitro and furan groups. However, these are pharmaceutical impurities rather than intentionally synthesized research tools. For example:

  • Ranitidine nitroacetamide : Contains a nitroacetamide side chain linked to a furan ring, differing in the absence of triacetate groups .
  • Ranitidine amino alcohol hemifumarate: Features a hydroxylated furanmethanamine structure but lacks nitro and acetylated groups .
Property This compound Ranitidine Nitroacetamide
Functional Groups Nitro, hydroxyl, triacetate Nitroacetamide, furan
Role Research chemical Pharmaceutical impurity
Deuterium Labeling Present (d3) Absent

Dihydrofuran Derivatives

Compounds like dihydro-5-heptyl-2(3H)-furanone and dihydro-5-pentyl-2(3H)-furanone () share the dihydrofuran core but lack nitro and triacetate substituents. These are typically used as flavoring agents or intermediates in fragrance synthesis, highlighting a divergence in application compared to the deuterated research compound.

Property This compound Dihydro-5-pentyl-2(3H)-furanone
Substituents Nitro, hydroxyl, triacetate Alkyl chain (pentyl/heptyl)
Application Isotopic labeling Flavoring/fragrance industry
Reactivity High (nitro group) Low

Cellulose Triacetate and Plasticizers

Cellulose triacetate () is a polymer used in films and fibers. While both compounds share triacetate groups, the deuterated furan derivative is a small molecule with distinct applications. Plasticizers like phenylethyl phenols enhance cellulose triacetate’s flexibility, whereas the deuterated compound’s triacetate groups primarily improve solubility for research use .

Property This compound Cellulose Triacetate
Molecular Class Small molecule Polymer
Key Function Solubility for isotopic studies Structural material
Compatibility Organic solvents Polar plasticizers (e.g., phenols)

Biological Activity

2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate (CAS Number: 1346604-22-5) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C11H10D3NO9
  • Molecular Weight : 306.24 g/mol
  • Structure : The compound features a furan ring with nitro and hydroxyl functional groups, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity, which may protect cells from oxidative stress and related damage.
  • Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, reducing inflammation in various cellular models.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryDecreased TNF-alpha levels
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Antioxidant Activity

In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated a dose-dependent decrease in free radical levels, indicating its potential use in mitigating oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using human macrophage cell lines. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its therapeutic potential in inflammatory diseases.

Case Study 3: Anticancer Activity

A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of the compound. The findings revealed that it effectively induced apoptosis through mitochondrial pathway activation, characterized by increased caspase activity and PARP cleavage.

Q & A

Q. How is it applied in isotopic tracer studies for nitroreductase enzyme mechanisms?

  • Methodological Answer : Deuterated analogs reduce background noise in LC-MS/MS assays. Couple with stopped-flow spectrophotometry to measure nitro-group reduction rates (kcat/KMk_{cat}/K_M) and identify rate-limiting steps .

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